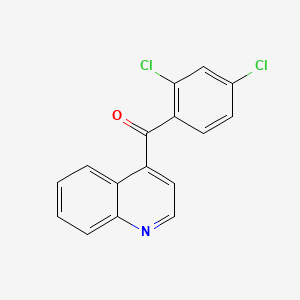![molecular formula C13H16Cl3NO3 B1458581 methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate CAS No. 1424939-65-0](/img/structure/B1458581.png)
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
説明
Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate is a chemical compound with the CAS Number: 1424939-65-0 and Linear Formula: C13H16Cl3NO3 . It is a product available from Key Organics .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16Cl3NO3/c1-3-4-17(13(18)19-2)5-6-20-12-10(15)7-9(14)8-11(12)16/h7-8H,3-6H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 16 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.63 . It is a liquid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .科学的研究の応用
Carcinogenic Assessment and DNA Binding
Studies have investigated the carcinogenic potential of carbamate compounds, including their interaction with DNA. For example, the tumor-initiating potency of ethyl carbamate and its derivatives was examined, showing that ethyl carbamate was a potent carcinogen for various organs, with its N-alkyl derivatives displaying varying degrees of carcinogenicity. The binding of these compounds to DNA suggests a mechanism for their carcinogenic effects (Pound & Lawson, 1976).
Pesticide Effectiveness and Toxicity
Carbamate pesticides have been synthesized and assessed for their effectiveness and toxicity against agricultural pests and plants. For instance, the synthesis of specific carbamate compounds demonstrated insecticidal and herbicidal properties, with their toxicity evaluated in fish and rats to ensure safety (Bansal, 2005).
Chemical Release Control and Polymerization
Research has explored the synthesis of polymerizable carbamates for controlled release applications. This includes the development of carbamates from isocyanates and alcohols, aiming at applications in releasing fragrances or herbicides through polymer matrices. The hydrolytic behavior of these compounds underlines their potential in controlled release technologies (Kamogawa, Kohno, & Kitagawa, 1989).
Metabolic Fate and Bioassay Applications
The metabolic fate of certain fungicides structurally similar to methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate has been studied, revealing the biotransformation products and their excretion patterns in rats. This research is crucial for understanding the environmental and health impacts of these compounds (Laignelet, Riviere, & Lhuguenot, 1992).
Synergistic Properties with Other Insecticides
The synergistic effects of carbamate insecticides when combined with other compounds have been explored to enhance pest control efficacy. For example, methylenedioxyphenyl derivatives acted as effective synergists for carbamate insecticides, enhancing their activity against various fly species (Eldefrawi, Miskus, & Sutcher, 1960).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound .
将来の方向性
特性
IUPAC Name |
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO3/c1-3-4-17(13(18)19-2)5-6-20-12-10(15)7-9(14)8-11(12)16/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMWQXNBQUMFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)
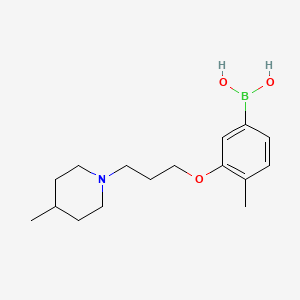
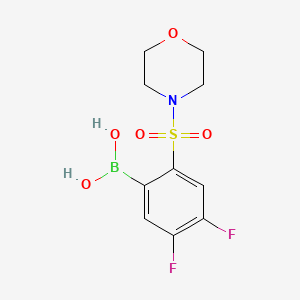
![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)

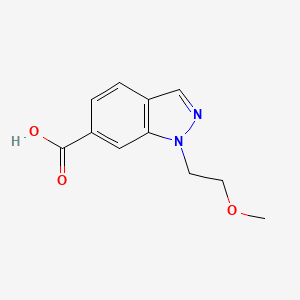
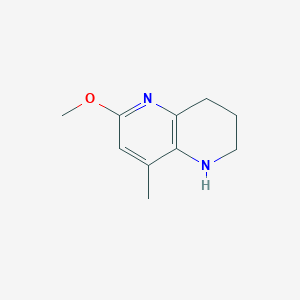
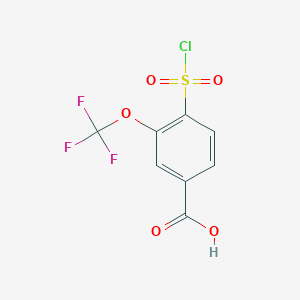
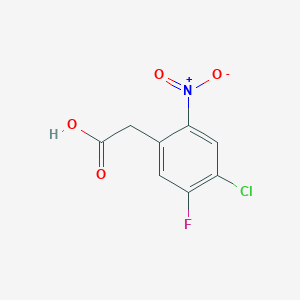
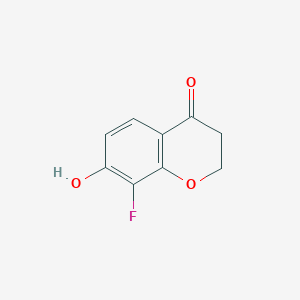
![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)

